molecular formula C30H34O5 B8259483 Guajadial D

Guajadial D

Cat. No.: B8259483
M. Wt: 474.6 g/mol
InChI Key: FKDKMNYVVXIPCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5’,7’-dihydroxy-4-methyl-4’-phenyl-1-propan-2-ylspiro[2,3,4,4a,5,6-hexahydro-1H-naphthalene-7,2’-3,4-dihydrochromene]-6’,8’-dicarbaldehyde is a complex organic molecule with a unique spiro structure. This compound is characterized by its multiple hydroxyl groups, a phenyl ring, and a spiro linkage between a naphthalene and a chromene moiety. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and complex synthetic challenges.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’,7’-dihydroxy-4-methyl-4’-phenyl-1-propan-2-ylspiro[2,3,4,4a,5,6-hexahydro-1H-naphthalene-7,2’-3,4-dihydrochromene]-6’,8’-dicarbaldehyde typically involves multiple steps, including the formation of the spiro linkage and the introduction of functional groups. One common approach is to start with a naphthalene derivative and a chromene derivative, followed by a series of condensation reactions to form the spiro structure. The reaction conditions often involve the use of strong acids or bases as catalysts, and the reactions are typically carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of such complex molecules is less common due to the intricate synthetic routes required. when produced, it often involves large-scale batch reactions with careful control of temperature, pressure, and reaction time to ensure high yields and purity. The use of automated reactors and continuous flow systems can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5’,7’-dihydroxy-4-methyl-4’-phenyl-1-propan-2-ylspiro[2,3,4,4a,5,6-hexahydro-1H-naphthalene-7,2’-3,4-dihydrochromene]-6’,8’-dicarbaldehyde: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as Lewis acids or bases .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

5’,7’-dihydroxy-4-methyl-4’-phenyl-1-propan-2-ylspiro[2,3,4,4a,5,6-hexahydro-1H-naphthalene-7,2’-3,4-dihydrochromene]-6’,8’-dicarbaldehyde: has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’,7’-dihydroxy-4-methyl-4’-phenyl-1-propan-2-ylspiro[2,3,4,4a,5,6-hexahydro-1H-naphthalene-7,2’-3,4-dihydrochromene]-6’,8’-dicarbaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The spiro structure may also play a role in its biological activity by affecting its binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

    5,7-dihydroxy-4-methylcoumarin: Shares the dihydroxy and methyl groups but lacks the spiro structure.

    4-methylumbelliferone: Contains a similar chromene moiety but differs in the substitution pattern.

    6-fluoro-4-oxo-4H-chromene-3-carbaldehyde: Similar chromene structure with different functional groups.

Uniqueness

The uniqueness of 5’,7’-dihydroxy-4-methyl-4’-phenyl-1-propan-2-ylspiro[2,3,4,4a,5,6-hexahydro-1H-naphthalene-7,2’-3,4-dihydrochromene]-6’,8’-dicarbaldehyde lies in its spiro linkage, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

5',7'-dihydroxy-4-methyl-4'-phenyl-1-propan-2-ylspiro[2,3,4,4a,5,6-hexahydro-1H-naphthalene-7,2'-3,4-dihydrochromene]-6',8'-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34O5/c1-17(2)20-10-9-18(3)21-11-12-30(14-23(20)21)13-22(19-7-5-4-6-8-19)26-28(34)24(15-31)27(33)25(16-32)29(26)35-30/h4-8,14-18,20-22,33-34H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDKMNYVVXIPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2=CC3(CCC12)CC(C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34O5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.